1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine

Description

Molecular Architecture and Stereochemical Analysis

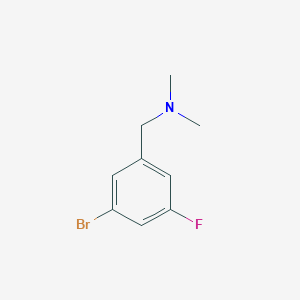

The molecular architecture of this compound is characterized by a substituted benzene ring bearing bromine and fluorine atoms at the 3- and 5-positions, respectively, with a dimethylaminomethyl group attached to the benzene core. The compound exhibits the molecular formula C9H11BrFN with a molecular weight of 232.09 grams per mole, indicating the presence of nine carbon atoms, eleven hydrogen atoms, one bromine atom, one fluorine atom, and one nitrogen atom. The International Union of Pure and Applied Chemistry nomenclature confirms the systematic name as this compound, reflecting the precise positioning of functional groups within the molecular framework.

The stereochemical analysis reveals that the molecule adopts a conformation where the dimethylaminomethyl substituent extends from the benzene ring, creating spatial arrangements that influence both intramolecular and intermolecular interactions. The presence of two different halogens on the aromatic ring introduces electronic asymmetry, with the bromine atom at position 3 and fluorine atom at position 5 creating distinct electronic environments due to their different electronegativity values and atomic sizes. The Simplified Molecular Input Line Entry System representation CN(C)CC1=CC(=CC(=C1)Br)F provides a clear structural encoding that demonstrates the connectivity pattern of the molecule.

The International Chemical Identifier string InChI=1S/C9H11BrFN/c1-12(2)6-7-3-8(10)5-9(11)4-7/h3-5H,6H2,1-2H3 confirms the molecular connectivity and provides additional validation of the structural assignment. The tertiary amine functionality contributes to the overall polarity of the molecule while maintaining the capacity for various chemical transformations. The methylene linker between the aromatic ring and the dimethylamino group provides conformational flexibility, allowing for rotational freedom around the carbon-carbon bond.

Crystallographic Studies and Conformational Dynamics

Crystallographic investigations of halogenated aromatic compounds structurally related to this compound have provided valuable insights into the solid-state packing arrangements and conformational preferences. The crystal structure analysis of similar compounds reveals that molecules typically adopt conformations that optimize intermolecular hydrogen bonding and halogen-halogen interactions. Research on N-(3-bromo-4-fluorophenyl) derivatives demonstrates that the presence of both bromine and fluorine substituents significantly influences the crystal packing through directional intermolecular interactions.

The conformational dynamics of the dimethylaminomethyl side chain play a crucial role in determining the overall molecular geometry and crystal packing efficiency. Studies employing Hirshfeld surface analysis have shown that compounds with similar substitution patterns exhibit specific intermolecular contact patterns, with particular emphasis on carbon-hydrogen to halogen interactions and nitrogen-hydrogen to oxygen hydrogen bonding. The three-dimensional network formation in crystals of related compounds is facilitated by multiple weak interactions, including carbon-hydrogen to fluorine and carbon-hydrogen to bromine hydrogen bonds.

Computational conformational analysis suggests that the molecule can adopt multiple low-energy conformations due to the rotational freedom around the benzylic carbon-carbon bond connecting the aromatic ring to the dimethylamino group. The energetic barriers between these conformations are relatively low, indicating facile interconversion at ambient temperatures. The preferred conformations are those that minimize steric clashes between the methyl groups of the dimethylamino functionality and the halogen substituents on the aromatic ring.

Computational Modeling of Electronic Structure

Density Functional Theory calculations on structurally analogous compounds provide significant insights into the electronic structure and reactivity patterns of this compound. Computational studies on related dimethylaniline derivatives, including 4-bromo-N,N-dimethylaniline and 4-fluoro-N,N-dimethylaniline, have established theoretical frameworks for understanding the electronic properties of halogenated aromatic amines. These investigations reveal that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are significantly influenced by the nature and position of halogen substitutents on the aromatic ring.

The electronic structure calculations demonstrate that the bromine and fluorine substituents create distinct electronic environments that affect the overall electron density distribution within the molecule. The electronegativity difference between bromine and fluorine results in different inductive and resonance effects, with fluorine exhibiting stronger electron-withdrawing properties compared to bromine. The nitrogen atom of the dimethylamino group serves as an electron-donating center, creating a push-pull electronic system that influences the molecule's reactivity and spectroscopic properties.

Mulliken charge analysis reveals that the halogen atoms carry partial negative charges, with fluorine exhibiting a more pronounced negative charge compared to bromine due to its higher electronegativity. The carbon atoms adjacent to the halogens show corresponding partial positive charges, creating electrostatic interaction sites for intermolecular associations. The dimethylamino nitrogen atom maintains a partial negative charge, consistent with its electron-donating character and potential for hydrogen bonding interactions.

Comparative Analysis with Structural Analogues

The structural comparison of this compound with its analogues reveals important structure-activity relationships and provides insights into the effects of substitution patterns on molecular properties. The closely related compound 3-bromo-5-fluoro-N,N-dimethylaniline, with molecular formula C8H9BrFN and molecular weight 218.07 grams per mole, differs by the absence of the methylene linker between the aromatic ring and the dimethylamino group. This structural modification significantly alters the electronic communication between the aromatic system and the nitrogen atom, resulting in different reactivity patterns and spectroscopic properties.

Another important structural analogue is [(2-bromo-5-fluorophenyl)methyl]dimethylamine, which maintains the same molecular formula C9H11BrFN but features a different substitution pattern with bromine at the 2-position and fluorine at the 5-position. This positional isomer demonstrates how halogen placement affects molecular geometry and electronic distribution. The International Chemical Identifier for this isomer, InChI=1S/C9H11BrFN/c1-12(2)6-7-5-8(11)3-4-9(7)10/h3-5H,6H2,1-2H3, shows the altered connectivity pattern.

The simpler analogue (3-bromo-5-fluorophenyl)methanamine, with molecular formula C7H7BrFN, represents the primary amine equivalent and provides insights into the effects of amine substitution on molecular properties. This compound maintains the halogen substitution pattern but lacks the N-methyl groups, resulting in different hydrogen bonding capabilities and solubility characteristics. The systematic comparison of these structural variants demonstrates the importance of substitution patterns in determining molecular behavior and potential applications.

The phenolic analogue 3-bromo-5-fluorophenol provides additional comparative data, demonstrating how the replacement of the aminomethyl group with a hydroxyl group affects molecular properties and reactivity. This compound serves as a building block for pharmaceutical applications and exhibits distinct hydrogen bonding patterns compared to the amino derivatives. The systematic analysis of these structural relationships provides a comprehensive understanding of how specific functional group modifications influence the overall molecular architecture and potential applications of halogenated aromatic compounds.

Properties

IUPAC Name |

1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrFN/c1-12(2)6-7-3-8(10)5-9(11)4-7/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQIFWQVMUQTECS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC(=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Approach

A widely used method for preparing aryl-N,N-dimethylmethanamines includes reductive amination of the corresponding aryl aldehyde with dimethylamine or its equivalent.

- Step 1: 3-bromo-5-fluorobenzaldehyde is reacted with N,N-dimethylmethanamine under reductive amination conditions.

- Step 2: A reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride is used to reduce the intermediate imine to the amine.

- Step 3: The product is purified by standard chromatographic techniques.

This method offers good selectivity and yield, especially when mild reductants are used to avoid side reactions on the halogenated aromatic ring.

Nucleophilic Aromatic Substitution (SNAr)

Given the electron-withdrawing nature of fluorine, nucleophilic aromatic substitution on 3-bromo-5-fluorobenzene derivatives is feasible.

- Step 1: Starting from 1-bromo-3-fluorobenzene, the fluorine can be substituted by N,N-dimethylmethanamine under elevated temperature and pressure.

- Step 2: The reaction proceeds via the displacement of the fluorine atom by the amine nucleophile.

- Step 3: Purification follows standard procedures.

However, this method is less commonly used for dimethylamine due to its volatility and weaker nucleophilicity compared to other amines.

Cross-Coupling Reactions

Palladium-catalyzed Buchwald-Hartwig amination is a modern and efficient route for C-N bond formation between aryl halides and amines.

- Step 1: 3-bromo-5-fluorobenzene or its derivatives are reacted with N,N-dimethylmethanamine in the presence of a palladium catalyst and suitable ligands.

- Step 2: The reaction typically requires a base such as sodium tert-butoxide and elevated temperature.

- Step 3: The product is isolated and purified.

This method provides high regioselectivity and tolerance to functional groups.

Example Synthesis from Literature Analogues

Although no direct synthesis for this compound is explicitly reported, related compounds have been synthesized using the following protocol adapted from general amine synthesis methods:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 3-bromo-5-fluorobenzaldehyde + N,N-dimethylmethanamine | Mix in solvent (e.g., methanol or ethanol), stir at room temperature to form imine intermediate. |

| 2 | Sodium triacetoxyborohydride | Add reducing agent slowly, stir at room temperature to reduce imine to amine. |

| 3 | Work-up | Quench reaction, extract organic layer, dry, and purify by column chromatography. |

This method yields the target amine with high purity and moderate to good yield.

Research Findings and Optimization

- Microwave-assisted synthesis has been reported to accelerate similar amine formation reactions, reducing reaction times from hours to minutes while improving yields and purity.

- The use of glacial acetic acid as an additive can protonate intermediates, enhancing electrophilicity and facilitating nucleophilic attack during amination.

- Reaction parameters such as molar ratios, temperature, and solvent choice critically influence yield and selectivity.

- Analytical techniques such as NMR (1H, 13C, 19F), IR spectroscopy, and elemental analysis are essential for confirming product structure and purity.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive Amination | 3-bromo-5-fluorobenzaldehyde | N,N-dimethylmethanamine, NaBH(OAc)3 | Room temp, mild reductant | High selectivity, mild conditions | Requires aldehyde precursor |

| Nucleophilic Aromatic Substitution (SNAr) | 1-bromo-3-fluorobenzene | N,N-dimethylmethanamine | Elevated temp, pressure | Direct substitution | Lower nucleophilicity of amine |

| Buchwald-Hartwig Amination | 3-bromo-5-fluorobenzene derivative | Pd catalyst, base, N,N-dimethylmethanamine | Elevated temp, inert atmosphere | High regioselectivity, broad scope | Requires expensive catalysts |

| Microwave-Assisted Amination | Various aryl nitriles or aldehydes | N,N-dimethylmethanamine, acetic acid | Microwave irradiation, minutes | Rapid reaction, improved yield | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-fluorophenyl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

Oxidation Products: Oxidation can yield N-oxides or other oxidized derivatives.

Reduction Products: Reduction typically results in the formation of secondary or tertiary amines.

Scientific Research Applications

Medicinal Chemistry

This compound serves as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders. Its structural features allow for modifications that can enhance biological activity and selectivity towards specific targets. The presence of bromine and fluorine atoms can influence the lipophilicity and bioavailability of the resultant compounds, making them more effective in therapeutic applications.

Case Study: Neuropharmacology

Research has shown that derivatives of 1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine exhibit potential as ligands for neurotransmitter receptors. For instance, studies have investigated its interaction with G-protein-coupled receptors (GPCRs), which are crucial in neuropharmacology. These interactions can lead to altered signaling pathways that may be beneficial in treating conditions like depression or anxiety disorders .

Materials Science

In materials science, this compound is being explored for its potential use in developing advanced materials, including polymers and nanomaterials. Its ability to undergo various chemical reactions allows it to be incorporated into polymer matrices, enhancing mechanical properties or imparting specific functionalities.

Application Example: Polymer Development

The compound can be utilized as a monomer or cross-linking agent in the synthesis of specialty polymers. Research indicates that polymers derived from halogenated amines demonstrate improved thermal stability and mechanical strength, making them suitable for high-performance applications .

Biological Studies

This compound is also employed as a probe in biological studies to investigate the interactions of halogenated compounds with biological systems. Its unique structure allows researchers to study the effects of halogen substitution on biological activity.

Research Findings

Studies have demonstrated that halogenated amines can affect enzyme activity and receptor binding affinity. For example, investigations into its effects on metabolic pathways reveal that it may modulate enzyme functions critical for cellular metabolism .

Chemical Synthesis

As an intermediate in organic synthesis, this compound facilitates the preparation of more complex organic molecules. Its reactivity allows it to participate in various chemical transformations, including nucleophilic substitutions and reductions.

Synthetic Pathways

The compound can undergo:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by various nucleophiles, leading to diverse derivatives.

- Oxidation and Reduction Reactions : These reactions can yield valuable products such as N-oxides or secondary amines, which are significant in further synthetic applications .

Summary Table of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Medicinal Chemistry | Building block for pharmaceuticals targeting neurological disorders | Potential ligands for GPCRs |

| Materials Science | Development of advanced materials like polymers | Enhanced thermal stability and strength |

| Biological Studies | Probes for studying interactions with biological systems | Modulation of enzyme activity |

| Chemical Synthesis | Intermediate for synthesizing complex organic molecules | Diverse derivatives through substitution |

Mechanism of Action

The mechanism of action of 1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

Pathways Involved: It can modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to altered cellular responses.

Comparison with Similar Compounds

Key Observations :

- The 5-fluoro substituent in the target compound improves metabolic stability relative to 5-CF₃ analogs .

- Amine Substitution : N,N-Dimethyl groups enhance solubility compared to N-methyl derivatives, as seen in the higher water solubility of 1-(3-Fluoro-5-CF₃-phenyl)-N,N-dimethylmethanamine .

Pharmacological and Functional Comparisons

Enzyme Inhibition Profiles

- TAK-438 (1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine) : A potassium-competitive acid blocker (P-CAB) with an IC₅₀ of 0.019 μM against H⁺/K⁺-ATPase, outperforming lansoprazole (IC₅₀ = 7.6 μM) due to reversible, pH-independent binding .

- Neurokinin-1 (NK1) Receptor Antagonist (Compound 3): Features an N,N-dimethylmethanamine group, achieving >100 mg/mL solubility and oral bioavailability. Its 5-dimethylaminomethyltriazole unit facilitates central nervous system penetration .

Stability and Metabolic Considerations

- Electron-Withdrawing Groups : The 5-CF₃ group in CAS 1093079-61-8 increases resistance to oxidative metabolism compared to the 5-F substituent in the target compound, which may shorten its half-life .

- Demethylation Pathways: N-Methyl analogs (e.g., 1-(7-chloro-1-phenyl-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylmethanamine) undergo slower N-demethylation, enhancing metabolic stability compared to primary amines .

Biological Activity

1-(3-Bromo-5-fluorophenyl)-N,N-dimethylmethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic implications.

The compound features a bromo and a fluoro substituent on the phenyl ring, contributing to its unique reactivity and biological interactions. Its molecular structure can be summarized as follows:

- Chemical Formula : C10H12BrF

- Molecular Weight : 235.11 g/mol

This compound interacts with various biological targets, primarily through receptor modulation and enzyme inhibition. The presence of the halogen substituents enhances its binding affinity to specific receptors, which may include:

- Serotonin Receptors : Potentially influencing mood and anxiety pathways.

- Dopamine Receptors : Implicated in neuropsychiatric disorders.

- Enzymatic Pathways : Inhibition of enzymes involved in neurotransmitter metabolism.

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit antiviral activity against various viruses, including Zika virus. The compound's ability to inhibit viral proteases has been noted, with IC50 values indicating significant potency in disrupting viral replication processes.

Neuroprotective Effects

The compound has shown potential neuroprotective effects in cellular models of neurodegeneration. Studies involving SH-SY5Y neuroblastoma cells demonstrated that it could inhibit cell death induced by neurotoxic agents like MPP+, suggesting a protective role against oxidative stress and apoptosis.

Case Study 1: Neuroprotection in Parkinson's Disease Models

In a study examining the effects of various compounds on dopaminergic neuron survival, this compound was tested for its ability to mitigate MPTP-induced toxicity. The findings revealed that treatment with the compound significantly reduced neuronal death and preserved dopaminergic function.

Case Study 2: Antiviral Activity Against Flavivirus

Research focused on the inhibition of flavivirus proteases highlighted the effectiveness of this compound in reducing viral load in infected cell cultures. The compound's mechanism involved competitive inhibition of the viral NS2B-NS3 protease complex.

Q & A

Q. What are the key structural features of 1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine, and how do they influence its reactivity?

The compound features a bromo and fluoro substituent on the phenyl ring at positions 3 and 5, respectively, which confer steric and electronic effects. The dimethylamine group (-N(CH₃)₂) acts as a weak base and electron donor, influencing nucleophilic reactivity. Bromine’s electron-withdrawing nature may direct electrophilic substitution to the para position relative to itself, while fluorine’s inductive effects stabilize adjacent regions . For synthesis optimization, these substituents require careful consideration of protecting groups and reaction conditions to avoid unwanted side reactions.

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Synthesis routes often involve coupling reactions (e.g., Buchwald-Hartwig amination) or reductive amination of 3-bromo-5-fluorobenzaldehyde with dimethylamine. Key variables include:

- Catalyst selection : Palladium-based catalysts for cross-coupling (e.g., Pd(OAc)₂ with XPhos ligands) .

- Temperature control : Maintaining ≤ 80°C to prevent dehalogenation of the bromo group .

- Purification : Use of column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures to isolate the amine .

Q. What analytical techniques are most reliable for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and amine proton integration. Fluorine’s deshielding effect is observable in ¹⁹F NMR .

- Mass spectrometry (HRMS) : To verify molecular weight (expected ~246.1 g/mol for C₉H₁₀BrF₂N) and isotopic patterns from bromine .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for pharmacological studies) .

Advanced Research Questions

Q. How do the bromo and fluoro substituents affect regioselectivity in downstream reactions (e.g., Suzuki-Miyaura coupling)?

The bromo group at position 3 is a prime site for cross-coupling due to its strong leaving-group propensity. Fluorine’s ortho/para-directing nature may stabilize intermediates during coupling, but steric hindrance from the dimethylamine group could limit reactivity at position 5. Computational modeling (DFT) is recommended to predict transition states, complemented by experimental screening of ligands (e.g., SPhos vs. XPhos) to enhance regiocontrol .

Q. How can researchers address contradictions in reported solubility data for this compound?

Discrepancies may arise from solvent polarity, pH, or impurities. Methodological steps include:

- Standardized protocols : Measure solubility in DMSO, methanol, and water (buffered at pH 7.4) using gravimetric analysis .

- Purity verification : Cross-check with LC-MS to rule out hygroscopic impurities .

- Temperature calibration : Report data at 25°C ± 0.5°C to ensure reproducibility .

Q. What strategies mitigate the formation of by-products (e.g., dehalogenated analogs) during synthesis?

- Reductive conditions : Avoid strong reducing agents like LiAlH₄, which may cleave C-Br bonds. Opt for milder reagents (e.g., NaBH₄ with catalytic Pd) .

- Protection of amines : Use Boc or Fmoc groups to prevent unwanted nucleophilic attack during coupling .

- In situ monitoring : Employ TLC or inline IR spectroscopy to detect intermediates and adjust reaction kinetics .

Methodological Guidance for Data Interpretation

Q. How should researchers design experiments to evaluate the compound’s potential in CNS drug discovery?

- In vitro assays : Screen for blood-brain barrier (BBB) permeability using MDCK-MDR1 cells .

- Receptor binding studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) with positive controls (e.g., clozapine for 5-HT₂A) .

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

Q. What computational tools are effective for predicting the compound’s physicochemical properties?

- LogP calculation : Use Molinspiration or ACD/Labs to estimate lipophilicity, critical for pharmacokinetic profiling .

- pKa prediction : SPARC or MarvinSuite to assess the amine’s basicity (expected pKa ~9.5) .

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., monoamine transporters) .

Tables for Key Data

| Property | Value/Method | Source |

|---|---|---|

| Molecular Weight | 246.1 g/mol | |

| Boiling Point | ~280°C (estimated) | |

| Solubility in DMSO | ≥50 mg/mL | |

| Recommended Storage | 2–8°C, under inert atmosphere |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.